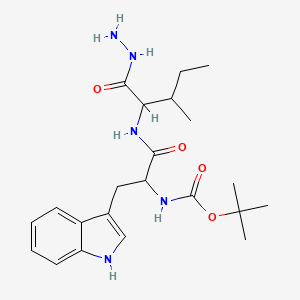
p-Nitrobenzyltributylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrobenzyltributylphosphonium iodide: is an organophosphorus compound that features a phosphonium ion bonded to a p-nitrobenzyl group and three butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products:
Nucleophilic Substitution: Products include various substituted phosphonium salts.
Reduction: The major product is p-aminobenzyltributylphosphonium iodide.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Vergleich Mit ähnlichen Verbindungen
- p-Nitrobenzyltriphenylphosphonium iodide
- p-Nitrobenzyltrimethylphosphonium iodide
- p-Nitrobenzyltriethylphosphonium iodide
Comparison: p-Nitrobenzyltributylphosphonium iodide is unique due to the presence of three butyl groups, which can influence its solubility, reactivity, and overall chemical properties compared to similar compounds with different alkyl groups. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
73790-47-3 |
|---|---|
Molekularformel |
C19H33INO2P |
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XWXHHAWDCPFVBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


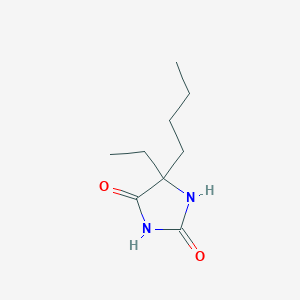
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
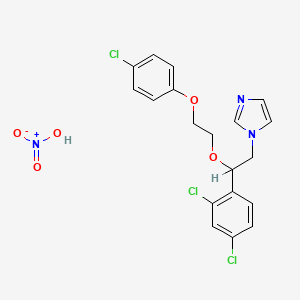
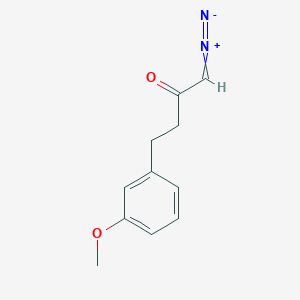
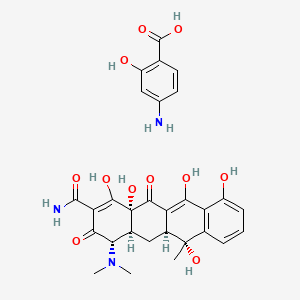
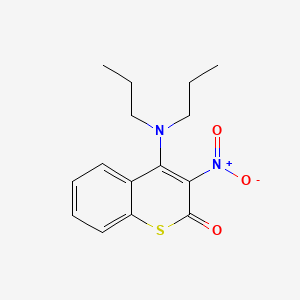
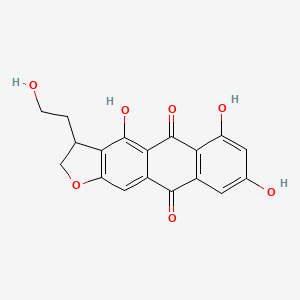
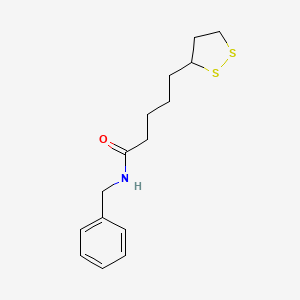
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)


